molecular formula C5H4N4O2 B11107989 7-nitro-1H-imidazo[1,2-b]pyrazole

7-nitro-1H-imidazo[1,2-b]pyrazole

Cat. No.: B11107989
M. Wt: 152.11 g/mol
InChI Key: AZEOCTLRFDVEMU-UHFFFAOYSA-N
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Description

7-nitro-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitro-1H-pyrazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-nitro-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 7-amino-1H-imidazo[1,2-b]pyrazole.

    Substitution: Halogenated derivatives or other substituted imidazo[1,2-b]pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 7-nitro-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including dyes and pigments. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 7-nitro-1H-imidazo[1,2-b]pyrazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit key enzymes or disrupt cellular processes essential for microbial survival. In anticancer research, they may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[1,2-b]pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    7-amino-1H-imidazo[1,2-b]pyrazole: The amino group provides different electronic properties and reactivity compared to the nitro group.

    1H-imidazo[1,2-b]pyridines: Similar fused ring system but with a pyridine ring instead of a pyrazole ring, leading to different chemical and biological properties.

Uniqueness

7-nitro-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

7-nitro-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C5H4N4O2/c10-9(11)4-3-7-8-2-1-6-5(4)8/h1-3,7H

InChI Key

AZEOCTLRFDVEMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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